Furan-2,3-diamine
Description
Furan-2,3-diamine (C₄H₆N₂O) is a heterocyclic compound featuring a five-membered furan ring with two amine groups at the 2- and 3-positions. These compounds share key reactivity traits due to the presence of vicinal diamine groups, which enable diverse applications in medicinal chemistry, dye synthesis, and materials science.
Properties
CAS No. |
137891-47-5 |
|---|---|
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.1 g/mol |
IUPAC Name |
furan-2,3-diamine |
InChI |
InChI=1S/C4H6N2O/c5-3-1-2-7-4(3)6/h1-2H,5-6H2 |
InChI Key |
XBOHKUPCELBZPH-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1N)N |
Canonical SMILES |
C1=COC(=C1N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Furan-2,3-diamine with structurally and functionally related diamines, based on the provided evidence:
Key Findings:
Reactivity Differences :
- Pyridine- and pyrazine-diamines leverage nitrogen’s electron-withdrawing effects for nucleophilic reactions (e.g., dimerization, cycloadditions) .
- This compound (hypothetically) may exhibit enhanced electron density at the diamine sites due to furan’s oxygen atom, favoring electrophilic substitutions or metal coordination.
Biological Activity :
- Pyridine-2,3-diamine dimers show promise as anticancer agents via apoptosis induction .
- Pyrazine-2,3-diamine derivatives mimic adenine, suggesting applications in kinase inhibitors or nucleotide analogs .
Industrial Applications :
- Naphthalene-2,3-diamine is critical in fluorescent probes , while furan-2,3-diones (structurally related to the diamine) are precursors for high-performance vat dyes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
